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Abstract
This application note details a robust and validated method for the quantitative analysis of

Rubratoxin B in animal feed matrices using High-Performance Liquid Chromatography with

Ultraviolet (HPLC-UV) detection. The protocol provides a comprehensive workflow, including

sample preparation using solid-phase extraction (SPE), chromatographic conditions, and

method validation parameters according to ICH guidelines. This method is suitable for the

routine monitoring of Rubratoxin B contamination in feed samples, ensuring animal safety and

regulatory compliance.

Introduction
Rubratoxin B is a toxic secondary metabolite produced by fungi of the Penicillium genus,

notably Penicillium rubrum and P. purpurogenum.[1] Contamination of animal feed with

Rubratoxin B is a significant concern due to its potent hepatotoxic, nephrotoxic, and

teratogenic effects.[2] Accurate and reliable quantification of this mycotoxin is crucial for risk

assessment and ensuring the safety of the feed supply chain. High-Performance Liquid

Chromatography (HPLC) coupled with a UV detector offers a sensitive, specific, and cost-

effective analytical solution for this purpose. This application note presents a detailed protocol

for the extraction, cleanup, and quantification of Rubratoxin B.

Chemical Properties of Rubratoxin B:
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Formula: C₂₆H₃₀O₁₁

Molar Mass: 518.51 g/mol

Stability: Stable at room temperature.[3]

Signaling Pathway of Rubratoxin B Toxicity
Rubratoxin B exerts its toxic effects primarily through the inhibition of Protein Phosphatase 2A

(PP2A), a key serine/threonine phosphatase involved in regulating numerous cellular signaling

pathways.[4][5] Inhibition of PP2A leads to the hyperphosphorylation of its substrate proteins,

disrupting cellular homeostasis and leading to apoptosis and cell cycle arrest. Key pathways

affected include the PI3K/Akt and MAPK signaling cascades, which are critical for cell survival

and proliferation.
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Caption: Rubratoxin B inhibits PP2A, leading to hyperphosphorylation and cellular toxicity.

Experimental Protocols
Materials and Reagents

Rubratoxin B standard (≥98% purity)

Acetonitrile (HPLC grade)

Methanol (HPLC grade)
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Water (HPLC grade)

Formic acid (≥98%)

ISOLUTE® Myco SPE columns (or equivalent)

0.45 µm Syringe filters (PTFE)

Sample Preparation: Extraction and Solid-Phase
Extraction (SPE) Cleanup
This protocol is optimized for the extraction of Rubratoxin B from animal feed matrices.

Workflow Diagram:
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Extraction

SPE Cleanup

Final Preparation

1. Grind Feed Sample

2. Weigh 5g of Sample

3. Add 20 mL Acetonitrile/Water
(80:20 v/v) with 0.1% Formic Acid

4. Vortex for 2 min

5. Centrifuge at 4000 rpm for 10 min

6. Collect Supernatant

7. Condition SPE Column
(3 mL Methanol, then 3 mL Water)

8. Load 5 mL of Supernatant

9. Wash Column
(3 mL Water)

10. Dry Column under Vacuum

11. Elute Rubratoxin B
(4 mL Methanol)

12. Evaporate Eluate to Dryness

13. Reconstitute in 1 mL Mobile Phase

14. Filter through 0.45 µm Syringe Filter

15. Analyze by HPLC-UV

Click to download full resolution via product page

Caption: Workflow for the extraction and cleanup of Rubratoxin B from animal feed.
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Detailed Protocol:

Sample Homogenization: Grind a representative portion of the animal feed sample to a fine

powder (to pass through a 1 mm sieve).

Extraction:

Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

Add 20 mL of extraction solvent (Acetonitrile:Water, 80:20 v/v, with 0.1% formic acid).

Vortex vigorously for 2 minutes.

Centrifuge at 4000 rpm for 10 minutes.

Carefully collect the supernatant.

Solid-Phase Extraction (SPE) Cleanup:

Conditioning: Condition an SPE column by passing 3 mL of methanol followed by 3 mL of

water. Do not allow the column to go dry.

Loading: Load 5 mL of the collected supernatant onto the SPE column at a flow rate of

approximately 1-2 mL/min.

Washing: Wash the column with 3 mL of water to remove polar interferences.

Drying: Dry the column under a vacuum for 5 minutes to remove excess water.

Elution: Elute Rubratoxin B from the column with 4 mL of methanol into a clean collection

tube.

Final Preparation:

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the residue in 1.0 mL of the HPLC mobile phase.

Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
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HPLC-UV Analysis
The chromatographic separation is performed on a C18 reversed-phase column.

Chromatographic Conditions:

Parameter Condition

HPLC System Agilent 1260 Infinity II or equivalent

Column
Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

or equivalent

Mobile Phase Acetonitrile : Water : Acetic Acid (50:49:1, v/v/v)

Flow Rate 1.0 mL/min

Injection Volume 20 µL

Column Temperature 30°C

UV Detection 254 nm

Run Time 10 minutes

Method Validation
The analytical method was validated according to the International Council for Harmonisation

(ICH) guidelines, assessing specificity, linearity, limit of detection (LOD), limit of quantification

(LOQ), accuracy, and precision.

Specificity
Specificity was determined by analyzing blank feed matrix extracts and spiked samples. The

chromatograms showed no interfering peaks at the retention time of Rubratoxin B,

demonstrating the method's specificity.

Linearity, LOD, and LOQ
Linearity was evaluated by constructing a calibration curve with seven concentrations of

Rubratoxin B standard. The limit of detection (LOD) and limit of quantification (LOQ) were
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determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

Table 1: Linearity and Sensitivity Data (Illustrative)

Parameter Result

Linear Range 0.05 - 5.0 µg/mL

Correlation Coefficient (r²) > 0.999

LOD 0.015 µg/mL

LOQ 0.05 µg/mL

Accuracy and Precision
Accuracy was assessed through recovery studies by spiking blank feed matrix at three different

concentration levels. Precision was evaluated as repeatability (intra-day) and intermediate

precision (inter-day) and is expressed as the relative standard deviation (%RSD).

Table 2: Accuracy and Precision Data (Illustrative)

Spiked Conc. (µg/g) Recovery (%) (n=6)
Intra-day Precision
(%RSD)

Inter-day Precision
(%RSD)

0.1 92.5 3.1 4.5

1.0 95.8 2.5 3.8

5.0 98.2 1.8 2.9

Results and Discussion
The developed HPLC-UV method provides a reliable and accurate means for quantifying

Rubratoxin B in animal feed. The sample preparation procedure, incorporating SPE,

effectively removes matrix interferences, leading to a clean chromatogram and accurate

quantification. The validation data demonstrates that the method is linear, sensitive, accurate,

and precise, meeting the typical requirements for routine mycotoxin analysis. The retention

time for Rubratoxin B under the specified conditions is approximately 5.8 minutes.
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Conclusion
This application note describes a validated HPLC-UV method for the quantitative determination

of Rubratoxin B in animal feed. The protocol is straightforward, robust, and employs common

laboratory equipment and reagents. It is well-suited for quality control laboratories and research

institutions involved in monitoring mycotoxin contamination in agricultural commodities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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